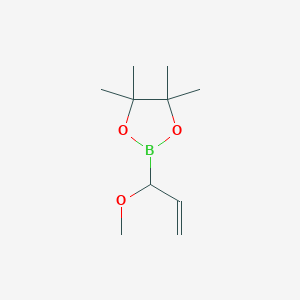
Calcium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium hexafluorophosphate is a chemical compound with the formula
Ca(PF6)2
. It is a salt composed of calcium cations (Ca2+
) and hexafluorophosphate anions (PF6−
). This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium hexafluorophosphate can be synthesized through several methods. One common approach involves the reaction of calcium chloride (
CaCl2
) with hexafluorophosphoric acid (HPF6
) in an aqueous solution. The reaction proceeds as follows:CaCl2+2HPF6→Ca(PF6)2+2HCl
This method requires careful handling of hexafluorophosphoric acid, which is highly corrosive and toxic.
Industrial Production Methods
In industrial settings, this compound is often produced by reacting calcium carbonate (
CaCO3
) with hexafluorophosphoric acid. The reaction is carried out in a controlled environment to ensure safety and efficiency. The resulting product is then purified and dried to obtain the desired compound.Analyse Des Réactions Chimiques
Types of Reactions
Calcium hexafluorophosphate undergoes various chemical reactions, including:
- Under acidic conditions, it can hydrolyze to form calcium fluoride (
Hydrolysis: CaF2
) and phosphoric acid (H3PO4
). At high temperatures, it decomposes to release hydrogen fluoride (Decomposition: HF
) and other fluorine-containing compounds.Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and an acid catalyst.
Decomposition: Requires elevated temperatures, often above 300°C.
Major Products
Hydrolysis: Calcium fluoride and phosphoric acid.
Decomposition: Hydrogen fluoride and other fluorine-containing compounds.
Applications De Recherche Scientifique
Calcium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions, particularly in the synthesis of fluorine-containing compounds.
Biology: Employed in studies involving calcium signaling and phosphate metabolism.
Medicine: Investigated for its potential use in dental products due to its ability to release fluoride ions, which help in preventing tooth decay.
Industry: Utilized in the production of specialty chemicals and materials, including ionic liquids and electrolytes for batteries.
Mécanisme D'action
The mechanism by which calcium hexafluorophosphate exerts its effects is primarily related to the release of fluoride ions (
F−
). These ions can interact with various molecular targets, including enzymes and cellular structures. In biological systems, fluoride ions can inhibit certain enzymes, affecting metabolic pathways and cellular functions.Comparaison Avec Des Composés Similaires
Calcium hexafluorophosphate can be compared to other hexafluorophosphate salts, such as:
- Sodium hexafluorophosphate (
NaPF6
) : Similar in structure but with different cationic properties. - Potassium hexafluorophosphate (
KPF6
) : Also similar but with potassium as the cation. - Ammonium hexafluorophosphate (
NH4PF6
) : Contains ammonium ions instead of calcium.
Uniqueness
This compound is unique due to the presence of calcium ions, which play a crucial role in various biological processes. This makes it particularly valuable in research related to calcium signaling and metabolism.
Propriétés
Numéro CAS |
78415-39-1 |
|---|---|
Formule moléculaire |
CaF12P2 |
Poids moléculaire |
330.01 g/mol |
Nom IUPAC |
calcium;dihexafluorophosphate |
InChI |
InChI=1S/Ca.2F6P/c;2*1-7(2,3,4,5)6/q+2;2*-1 |
Clé InChI |
VPFKKINWFYVKSM-UHFFFAOYSA-N |
SMILES canonique |
F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14132893.png)

![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)











